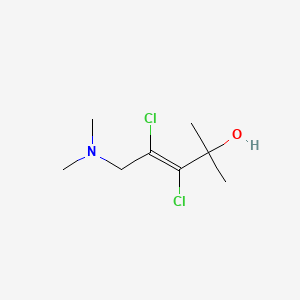
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol is an organic compound characterized by its unique structure, which includes two chlorine atoms, a dimethylamino group, and a hydroxyl group attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloro-2-methylpent-3-en-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentene backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), dimethylamine (CH₃)₂NH
Major Products
Oxidation: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-one
Reduction: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpentane-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol involves its interaction with specific molecular targets within cells. The dimethylamino group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by forming covalent bonds with biological molecules, leading to alterations in cellular function.
Vergleich Mit ähnlichen Verbindungen
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol can be compared with other similar compounds, such as:
(E)-3,4-Dichloro-2-methylpent-3-en-2-ol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(E)-3,4-Dichloro-5-(methylamino)-2-methylpent-3-en-2-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its interaction with biological targets.
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylbut-3-en-2-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of the dimethylamino group in this compound makes it unique, as it enhances the compound’s ability to interact with various molecular targets, potentially increasing its efficacy in scientific and industrial applications.
Eigenschaften
CAS-Nummer |
100156-16-9 |
|---|---|
Molekularformel |
C8H15Cl2NO |
Molekulargewicht |
212.11 g/mol |
IUPAC-Name |
(E)-3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C8H15Cl2NO/c1-8(2,12)7(10)6(9)5-11(3)4/h12H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
DXRVUFKGHFCHIJ-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)(/C(=C(/CN(C)C)\Cl)/Cl)O |
Kanonische SMILES |
CC(C)(C(=C(CN(C)C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
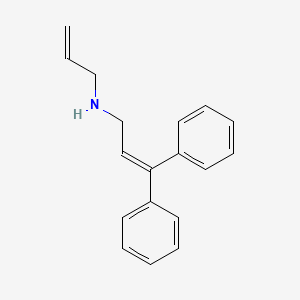

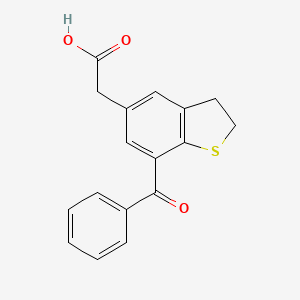

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
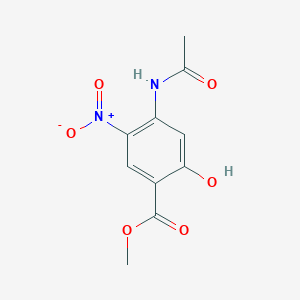
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
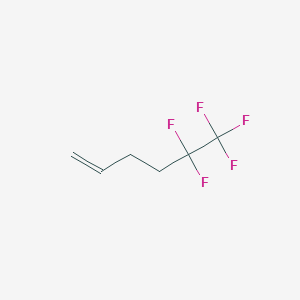
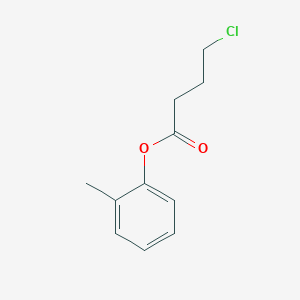
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
